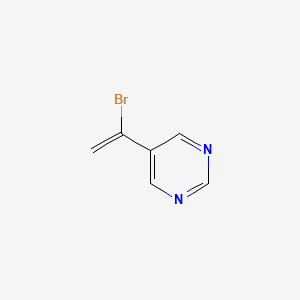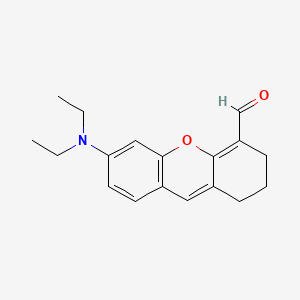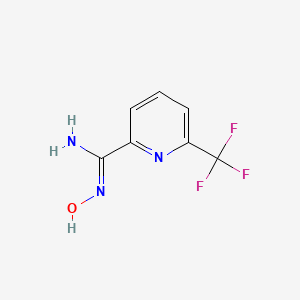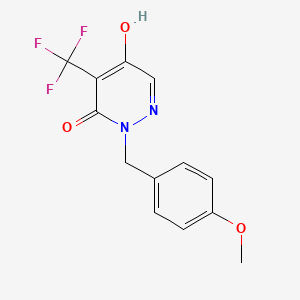
5-(1-Bromovinyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Bromovinyl)pyrimidine: is a heterocyclic organic compound that features a pyrimidine ring substituted with a bromovinyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Bromovinyl)pyrimidine typically involves the bromination of a vinylpyrimidine precursor. One common method includes the reaction of 5-vinylpyrimidine with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-(1-Bromovinyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The vinyl group can be reduced to form ethyl derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Formation of 5-(1-substituted)vinylpyrimidines.
Oxidation: Formation of 5-(1-bromoacetyl)pyrimidine or 5-(1-bromoacetic acid)pyrimidine.
Reduction: Formation of 5-(1-bromoethyl)pyrimidine.
Scientific Research Applications
Chemistry: 5-(1-Bromovinyl)pyrimidine is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, derivatives of this compound have shown potential as antiviral agents. For example, compounds like brivudine, which is used to treat herpes zoster, are structurally related to this compound .
Industry: The compound is also explored for its potential use in materials science, particularly in the development of novel polymers and advanced materials with specific electronic properties .
Mechanism of Action
The mechanism of action of 5-(1-Bromovinyl)pyrimidine derivatives, such as brivudine, involves the inhibition of viral DNA synthesis. The active compound, brivudine 5’-triphosphate, is formed through phosphorylation by viral thymidine kinase. This active form then inhibits viral DNA polymerase, preventing the replication of the virus .
Comparison with Similar Compounds
Brivudine: An antiviral drug used to treat herpes zoster.
5-(2-Bromovinyl)-2’-deoxyuridine: Another antiviral compound with a similar structure.
Uniqueness: 5-(1-Bromovinyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its derivatives, such as brivudine, have shown significant therapeutic potential, particularly in antiviral applications .
Properties
Molecular Formula |
C6H5BrN2 |
|---|---|
Molecular Weight |
185.02 g/mol |
IUPAC Name |
5-(1-bromoethenyl)pyrimidine |
InChI |
InChI=1S/C6H5BrN2/c1-5(7)6-2-8-4-9-3-6/h2-4H,1H2 |
InChI Key |
KQYNVXGIYVTSDJ-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CN=CN=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13679813.png)
![6,7,8-Trimethoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13679814.png)


![(3S,5S)-1-Boc-5-[(trityloxy)methyl]pyrrolidin-3-ol](/img/structure/B13679834.png)
![2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13679836.png)




![Methyl Bicyclo[2.2.1]hept-5-ene-2-sulfonate](/img/structure/B13679854.png)
![3-Hydroxy-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoic acid](/img/structure/B13679856.png)

![Methyl 7-Bromoimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13679859.png)
